molecular formula C5H9BrO B1444512 1-Bromo-3-methoxycyclobutane CAS No. 1807901-44-5

1-Bromo-3-methoxycyclobutane

Cat. No. B1444512
M. Wt: 165.03 g/mol
InChI Key: YBVXRWXSBZVVRL-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxycyclobutane is a chemical compound with the molecular formula C5H9BrO and a molecular weight of 165.03 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methoxycyclobutane consists of a cyclobutane ring, which is a ring of four carbon atoms, with a bromine atom attached to one carbon and a methoxy group (-OCH3) attached to another .


Physical And Chemical Properties Analysis

1-Bromo-3-methoxycyclobutane is a liquid at room temperature . Its density is predicted to be 1.45±0.1 g/cm3 .

Scientific Research Applications

  • Application Summary: 1-Bromo-3-methoxycyclobutane has been studied in the context of its reaction with hydroxyl (OH) free radicals . This research is part of a broader effort to understand the behavior of similar compounds in various chemical reactions.
  • Methods of Application: The potential energy surfaces (PES) for the reaction of 1-bromo-3-methoxycyclobutane with hydroxyl (OH) free radicals were probed theoretically at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G (d,p) level of theory . All the possible stationary and first-order saddle points along the reaction paths were verified by the vibrational analysis .
  • Results: Six distinct reaction pathways of 1-bromo-3-methoxycyclobutane with OH were investigated . The reaction enthalpies and energy barriers were determined . Canonical transition-state theory with Wigner tunneling correction was used to predict the rate constants for the temperature range of 290–3,000 K without any artificial adjustment .

Cycloalkanes, including 1-Bromo-3-methoxycyclobutane, are often used in theoretical chemistry to study reaction mechanisms, as they can provide valuable insights into the behavior of similar compounds in various chemical reactions .

Also, 1-Bromo-3-methoxycyclobutane is available for purchase for pharmaceutical testing , which suggests it may have potential applications in the field of medicinal chemistry or drug development.

Cycloalkanes, including 1-Bromo-3-methoxycyclobutane, are often used in theoretical chemistry to study reaction mechanisms, as they can provide valuable insights into the behavior of similar compounds in various chemical reactions .

Also, 1-Bromo-3-methoxycyclobutane is available for purchase for pharmaceutical testing , which suggests it may have potential applications in the field of medicinal chemistry or drug development.

Safety And Hazards

This compound is considered hazardous. It’s flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Proper precautions should be taken while handling this compound, including wearing appropriate protective equipment and ensuring good ventilation .

properties

IUPAC Name

1-bromo-3-methoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-7-5-2-4(6)3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVXRWXSBZVVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288305
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methoxycyclobutane

CAS RN

2044705-32-8, 1807901-44-5
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methoxycyclobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-bromo-3-methoxycyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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